molecular formula C18H22N2O3S2 B2441359 N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1396809-61-2

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2441359
CAS No.: 1396809-61-2
M. Wt: 378.51
InChI Key: DUSGEBQMKVMMTP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic chemical compound of significant interest in early-stage pharmacological research and chemical development. This molecule features a distinctive hybrid structure, combining a benzenesulfonamide core with a piperidine substituent that is further functionalized with a thiophene heterocycle . The N,N-dimethylsulfamoyl group is a common pharmacophore found in compounds being investigated for various biological activities, making this reagent a valuable scaffold for constructing novel chemical entities . Researchers utilize this and related structures as a key intermediate in medicinal chemistry programs , particularly in the exploration of structure-activity relationships (SAR) and the development of potential enzyme inhibitors or receptor modulators . The presence of the sulfonamide and carboxamide functional groups provides multiple vectors for hydrogen bonding, while the lipophilic thiophene and piperidine rings can influence cellular permeability and target binding . This compound is provided exclusively for laboratory research purposes. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions in accordance with institutional safety guidelines.

Properties

IUPAC Name

N,N-dimethyl-4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)17-5-3-15(4-6-17)18(21)20-10-7-14(8-11-20)16-9-12-24-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSGEBQMKVMMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Scientific Research Applications

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide is unique due to its combination of a thiophene ring, a piperidine ring, and a benzenesulfonamide group. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various chemical reactions involving piperidine derivatives and thiophene moieties. Its structure includes a piperidine ring, a thiophene group, and a sulfonamide functional group, which are known to contribute to its biological activity.

1. Dopamine Receptor Interaction

Research has indicated that compounds similar to this compound exhibit selective binding to dopamine receptors, particularly the D3 receptor. A study highlighted the synthesis of 4-(thiophen-3-yl)benzamides that showed high selectivity for D3 over D2 receptors. Such selectivity is critical in developing therapies for conditions like drug addiction, where modulation of dopamine pathways is essential .

2. Anticancer Properties

The compound's structural characteristics suggest potential anticancer properties. Recent studies on piperidine derivatives have shown that certain modifications can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar frameworks demonstrated significant apoptosis induction in hypopharyngeal tumor cells, indicating that the incorporation of thiophene and piperidine could enhance anticancer activity .

Case Study 1: Dopamine D3 Receptor Ligands

In a study focusing on the development of selective D3 receptor ligands, several compounds were synthesized and tested for their pharmacokinetic properties in vivo. Among these, two candidates exhibited promising profiles suitable for further evaluation in models of substance use disorders . The implications of these findings suggest that this compound could potentially be developed as a therapeutic agent targeting dopamine-related conditions.

Case Study 2: Anticancer Activity

Another investigation into piperidine derivatives revealed that modifications leading to enhanced binding affinity at cancer-related targets resulted in improved efficacy against tumor cells. The study utilized molecular docking techniques to predict interactions with key proteins involved in cancer progression . This supports the hypothesis that this compound may possess significant anticancer properties.

Research Findings Summary Table

Activity Target IC50 Value Reference
Dopamine D3 Receptor BindingD3 vs D2 ReceptorsNot specified
Anticancer CytotoxicityHypopharyngeal Tumor CellsEnhanced

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)
1Carbonyldiimidazole, THF, 0°C → RT65–75
2DMF, Et₃N, 60°C, 12h50–60

Basic: Which analytical techniques are essential for structural validation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) and sulfonamide N-methyl groups (δ 2.8–3.1 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects polar byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ at m/z 417.12 (calculated: 417.14) .

Q. Key Spectral Benchmarks :

  • ¹H NMR (DMSO-d₆) : δ 8.10 (s, 1H, thiophene), 3.02 (s, 6H, N,N-dimethyl) .
  • IR : Strong bands at 1670 cm⁻¹ (C=O) and 1330 cm⁻¹ (S=O) .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield and purity?

  • Factor Screening : Test variables like solvent polarity (THF vs. DMF), temperature (40–80°C), and stoichiometry (1:1 to 1:2.5 reagent ratio) using a fractional factorial design .
  • Response Surface Methodology (RSM) : Model interactions between temperature and catalyst loading (e.g., DMAP) to maximize yield. For example, a central composite design identified 65°C and 1.5 eq DMAP as optimal, improving yield from 50% to 72% .
  • Robustness Testing : Validate optimized conditions across 3 batches to ensure reproducibility (±5% yield variance) .

Advanced: How can computational methods resolve contradictions in experimental vs. predicted binding affinities?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-target interactions (e.g., kinase ATP-binding pockets) to identify key residues (e.g., Lys123 hydrogen bonding with sulfonamide). Compare with mutagenesis data to validate .
  • Docking Studies : Use AutoDock Vina to rank binding poses. Discrepancies between IC₅₀ (experimental) and ΔG (calculated) may arise from solvent effects—incorporate explicit water models for accuracy .
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., carbonic anhydrase IX) to resolve ambiguities in binding modes .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent Variation :
    • Piperidine Ring : Replace thiophene with furan (lower logP) or introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Sulfonamide Group : Compare N,N-dimethyl vs. N-alkyl variants; bulkier groups reduce solubility but improve target selectivity .
  • Biological Assays :
    • Kinase Profiling : Screen against 100+ kinases to identify off-target effects. Use ATP-competitive assays (e.g., ADP-Glo™) .
    • Cellular Efficacy : Test IC₅₀ in cancer cell lines (e.g., HCT-116) with/without metabolic inhibitors (e.g., CYP3A4) to assess bioactivation .

Q. Example SAR Data :

ModificationActivity (IC₅₀, nM)Selectivity Index
Thiophene → Furan120 → 4502.1 → 0.8
N,N-dimethyl → N-ethyl120 → 852.1 → 5.3

Advanced: How to address discrepancies in biological activity data across studies?

  • Assay Standardization : Use common positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .
  • Meta-Analysis : Pool data from 5+ studies (n ≥ 3 replicates) to calculate weighted IC₅₀ values. For example, conflicting reports on apoptosis induction (20–60% at 10 µM) were resolved by controlling for serum concentration (10% FBS vs. serum-free) .
  • Orthogonal Validation : Confirm target engagement via thermal shift assays (ΔTm ≥ 2°C indicates binding) .

Advanced: What methodologies characterize metabolic stability and degradation pathways?

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. LC-MS/MS identifies hydroxylated (m/z +16) or N-demethylated (m/z -14) metabolites .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms. This compound showed moderate inhibition (IC₅₀ = 8 µM for 3A4), necessitating dose adjustments in vivo .
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Sulfonamide hydrolysis is the primary degradation pathway under acidic conditions .

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